molecular formula C18H21N3O4S2 B2879354 N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034430-72-1

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2879354
CAS No.: 2034430-72-1
M. Wt: 407.5
InChI Key: LAYCFAXKNAHXEQ-UHFFFAOYSA-N
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Description

CAS Number: 2034430-72-1 N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound offered for research purposes. This molecule features a nicotinamide core, which is a fundamental scaffold in biochemistry as a precursor to nicotinamide adenine dinucleotide (NAD⁺), a coenzyme critical for cellular metabolism, DNA repair, and energy production . The structure is further elaborated with a tetrahydrothiophene (thiophenidyl) ether moiety and a 4-sulfamoylphenethyl side chain. While the specific biological profile of this compound is an area of ongoing investigation, its structure offers compelling research potential. The inclusion of the nicotinamide group suggests it may interact with enzymatic pathways related to NAD⁺ biosynthesis and metabolism. Recent studies on structurally related N -pyridinylthiophene carboxamides have revealed that such compounds can be metabolized by key enzymes in the NAD⁺ salvage pathway, namely NAMPT and NMNAT, leading to the production of bioactive metabolites that can inhibit targets like inosine monophosphate dehydrogenase (IMPDH) . This mechanism has shown promise in preclinical models for targeting certain cancer cell lines. Given its structural features, this chemical is intended for use by qualified researchers exploring areas such as enzyme kinetics, cancer biology, nucleotide metabolism, and medicinal chemistry. It serves as a valuable tool for investigating new mechanisms of action and developing novel therapeutic strategies. Please Note: This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c19-27(23,24)15-5-3-13(4-6-15)7-10-20-17(22)16-2-1-9-21-18(16)25-14-8-11-26-12-14/h1-6,9,14H,7-8,10-12H2,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYCFAXKNAHXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the core nicotinamide structure. The sulfamoylphenethyl group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves the attachment of the tetrahydrothiophen-3-yl group via an etherification reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound's potential medicinal applications include its use as an antifungal, antibacterial, or anti-inflammatory agent. Its sulfonamide group is particularly relevant in the design of drugs targeting microbial infections.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analog: 2-(2-Chlorobenzyl)-N-(4-sulfamoylphenethyl)acrylamide (INF58)

Key Similarities :

  • Both compounds share the N-(4-sulfamoylphenethyl) group, a critical moiety for targeting sulfonamide-sensitive proteins like NLRP3 inflammasome components.

Key Differences :

  • Core Structure: INF58 features an acrylamide backbone, enabling covalent binding via Michael addition to cysteine residues (e.g., Cys419 in NLRP3), while the nicotinamide core of the target compound likely supports non-covalent interactions .
  • Substituents : INF58 includes a 2-chlorobenzyl group, enhancing lipophilicity and steric bulk, whereas the target compound’s tetrahydrothiophen-3-yloxy group may improve aqueous solubility.
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Target IC50/Activity Reference
N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Nicotinamide Tetrahydrothiophen-3-yloxy, sulfamoyl NLRP3 (hypothetical) Not reported N/A
2-(2-Chlorobenzyl)-N-(4-sulfamoylphenethyl)acrylamide (INF58) Acrylamide 2-Chlorobenzyl, sulfamoyl NLRP3 ATPase 74 µM

Functional Analog: N-(4-Amino-3-methoxyphenyl)methanesulfonamide

Comparison Basis :

  • Both compounds incorporate sulfonamide groups , which are critical for binding to targets like carbonic anhydrases or tyrosine phosphatases.
  • The target compound’s nicotinamide core may confer distinct hydrogen-bonding capabilities compared to the simpler methanesulfonamide structure.

Activity Implications :

  • Methanesulfonamide derivatives are known for their role in carbonic anhydrase inhibition (e.g., acetazolamide). The target compound’s structural complexity may shift selectivity toward inflammatory targets like NLRP3 over metabolic enzymes .

Other Nicotinamide Derivatives

Nicotinamide-based compounds (e.g., 5-oxopyrrolidine-2-carboxylic acid derivatives) often target NAD+-dependent enzymes or kinases.

Research Findings and Implications

  • The target compound’s non-covalent approach may offer a safer profile, requiring optimization for affinity .
  • Sulfonamide Versatility : The 4-sulfamoylphenethyl group is a recurring pharmacophore in inflammasome inhibitors, highlighting its utility in targeting protein-protein interactions or ATPase domains.

Biological Activity

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfonamide group, a phenethyl moiety, and a nicotinamide structure. The synthesis typically involves several steps:

  • Preparation of the Nicotinamide Core : The synthesis begins with creating the core nicotinamide structure.
  • Introduction of the Sulfamoylphenethyl Group : This is achieved through nucleophilic substitution and coupling reactions.
  • Attachment of the Tetrahydrothiophen-3-yl Group : The final step involves etherification to attach the tetrahydrothiophen-3-yl moiety.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can bind to bacterial dihydropteroate synthase, inhibiting folate synthesis and exerting bacteriostatic effects.
  • Inflammation Modulation : The compound may influence inflammatory pathways by interacting with receptors involved in immune responses, potentially acting as an anti-inflammatory agent .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties:

  • Bacteriostatic Activity : Similar to traditional sulfonamides, it exhibits bacteriostatic effects against various Gram-positive and Gram-negative bacteria. Studies indicate that hybridization with thiophene derivatives enhances its antibacterial potency .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties:

  • NLRP3 Inflammasome Inhibition : It has been observed to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This suggests potential applications in treating conditions like arthritis and neurodegenerative disorders .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityNotes
N-(4-sulfamoylphenethyl)acetamideLacks tetrahydrothiophen-3-yl groupModerate antibacterialSimpler structure
N-(4-sulfamoylphenethyl)nicotinamideSimilar core structure without tetrahydrothiophenAntimicrobialLess potent than target compound
N-(4-sulfamoylphenethyl)benzamideBenzamide instead of nicotinamideVariable activityDifferent pharmacological profile

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs .
  • Inflammation Model Experiment : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

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